(2Z)-1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-[(1E)-2-phenylprop-1-en-1-yl]-1,2-dihydropyridin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzotriazol-1-ylmethyl)-N-[(E)-2-phenylprop-1-enyl]pyridin-2-imine is a complex organic compound that features a benzotriazole moiety linked to a pyridine ring via a methylene bridge, with an additional phenylprop-1-enyl group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-[(1E)-2-phenylprop-1-en-1-yl]-1,2-dihydropyridin-2-imine typically involves multi-step organic reactions. One common method includes the reaction of benzotriazole with a suitable pyridine derivative under controlled conditions. The reaction often requires the use of a base, such as sodium hydride, to deprotonate the benzotriazole, followed by the addition of the pyridine derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Benzotriazol-1-ylmethyl)-N-[(E)-2-phenylprop-1-enyl]pyridin-2-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
1-(Benzotriazol-1-ylmethyl)-N-[(E)-2-phenylprop-1-enyl]pyridin-2-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (2Z)-1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-[(1E)-2-phenylprop-1-en-1-yl]-1,2-dihydropyridin-2-imine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to bind to specific receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride
- 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2-dihydropyridin-2-one
- 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,4-dihydro-1H-3,1-benzoxazine .
Uniqueness
1-(Benzotriazol-1-ylmethyl)-N-[(E)-2-phenylprop-1-enyl]pyridin-2-imine is unique due to its combination of a benzotriazole moiety with a pyridine ring and a phenylprop-1-enyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-(benzotriazol-1-ylmethyl)-N-[(E)-2-phenylprop-1-enyl]pyridin-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5/c1-17(18-9-3-2-4-10-18)15-22-21-13-7-8-14-25(21)16-26-20-12-6-5-11-19(20)23-24-26/h2-15H,16H2,1H3/b17-15+,22-21? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVSPUPMJWUNIP-ROXKTMKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN=C1C=CC=CN1CN2C3=CC=CC=C3N=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\N=C1C=CC=CN1CN2C3=CC=CC=C3N=N2)/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.